Cas no 1803671-51-3 (4-Amino-3-cyano-2-(difluoromethyl)pyridine-5-methanol)

4-Amino-3-cyano-2-(difluoromethyl)pyridine-5-methanol is a versatile heterocyclic compound featuring a pyridine core substituted with amino, cyano, difluoromethyl, and hydroxymethyl functional groups. Its multifunctional structure makes it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly for developing active ingredients with enhanced bioactivity. The presence of the difluoromethyl group can improve metabolic stability and binding affinity, while the hydroxymethyl moiety offers flexibility for further derivatization. This compound is also of interest in material science due to its potential as a building block for functionalized polymers or ligands. High purity and well-defined reactivity ensure consistent performance in research and industrial applications.
4-Amino-3-cyano-2-(difluoromethyl)pyridine-5-methanol structure
1803671-51-3 structure
商品名:4-Amino-3-cyano-2-(difluoromethyl)pyridine-5-methanol
CAS番号:1803671-51-3
MF:C8H7F2N3O
メガワット:199.157488107681
CID:4853083

4-Amino-3-cyano-2-(difluoromethyl)pyridine-5-methanol 化学的及び物理的性質

名前と識別子

    • 4-Amino-3-cyano-2-(difluoromethyl)pyridine-5-methanol
    • インチ: 1S/C8H7F2N3O/c9-8(10)7-5(1-11)6(12)4(3-14)2-13-7/h2,8,14H,3H2,(H2,12,13)
    • InChIKey: LOYYQTQSEWLJQU-UHFFFAOYSA-N
    • ほほえんだ: FC(C1C(C#N)=C(C(=CN=1)CO)N)F

計算された属性

  • 水素結合ドナー数: 2
  • 水素結合受容体数: 6
  • 重原子数: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 240
  • トポロジー分子極性表面積: 82.9
  • 疎水性パラメータ計算基準値(XlogP): 0.2

4-Amino-3-cyano-2-(difluoromethyl)pyridine-5-methanol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029070089-1g
4-Amino-3-cyano-2-(difluoromethyl)pyridine-5-methanol
1803671-51-3 97%
1g
$1,534.70 2022-04-02

4-Amino-3-cyano-2-(difluoromethyl)pyridine-5-methanol 関連文献

4-Amino-3-cyano-2-(difluoromethyl)pyridine-5-methanolに関する追加情報

Introduction to 4-Amino-3-cyano-2-(difluoromethyl)pyridine-5-methanol (CAS No. 1803671-51-3)

4-Amino-3-cyano-2-(difluoromethyl)pyridine-5-methanol is a sophisticated heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its unique Chemical Abstracts Service (CAS) number 1803671-51-3, represents a class of pyridine derivatives that are increasingly being explored for their potential biological activities. The structural features of this molecule, including the presence of an amino group, a cyano group, a difluoromethyl substituent, and a hydroxymethyl group, contribute to its versatility and make it a valuable scaffold for drug discovery initiatives.

The significance of 4-Amino-3-cyano-2-(difluoromethyl)pyridine-5-methanol in modern medicinal chemistry stems from its ability to serve as a precursor in the synthesis of various bioactive molecules. Pyridine derivatives are well-documented for their role in modulating biological pathways, particularly in the development of treatments for neurological disorders, infectious diseases, and cancer. The specific arrangement of functional groups in this compound allows for selective interactions with biological targets, making it a promising candidate for further investigation.

Recent advancements in computational chemistry and high-throughput screening have enabled researchers to rapidly assess the pharmacological potential of novel compounds like 4-Amino-3-cyano-2-(difluoromethyl)pyridine-5-methanol. These methodologies have facilitated the identification of lead compounds that exhibit desirable pharmacokinetic properties and minimal toxicity profiles. For instance, studies have shown that modifications to the pyridine core can enhance binding affinity to enzymes and receptors involved in disease pathways. The incorporation of electron-withdrawing groups such as the cyano and difluoromethyl substituents has been particularly effective in improving metabolic stability and bioavailability.

The role of difluoromethyl groups in medicinal chemistry is well-established, as they can enhance binding interactions by increasing lipophilicity and reducing metabolic susceptibility. In the context of 4-Amino-3-cyano-2-(difluoromethyl)pyridine-5-methanol, the difluoromethyl moiety at the 2-position likely contributes to its interaction with biological targets by influencing both electronic and steric properties. This has led to its exploration as a component in libraries designed for targeted drug development.

Moreover, the presence of an amino group at the 4-position provides a site for further functionalization, allowing chemists to tailor the compound’s properties for specific therapeutic applications. The amino group can participate in hydrogen bonding interactions, which are crucial for achieving high affinity binding to biological macromolecules. Additionally, it serves as a handle for conjugation with other pharmacophores or biomolecules, expanding the compound’s utility in drug design.

The cyano group at the 3-position introduces a polarized carbon atom that can engage in dipole-dipole interactions with biological targets. This feature has been exploited in the development of compounds that require precise spatial orientation within active sites. The cyano group’s ability to act as both an electron-withdrawing and nucleophilic center makes it a versatile functional moiety in medicinal chemistry.

The hydroxymethyl group at the 5-position adds another layer of complexity to 4-Amino-3-cyano-2-(difluoromethyl)pyridine-5-methanol, providing an opportunity for further derivatization through etherification or glycosylation reactions. These modifications can enhance solubility or improve tissue penetration, which are critical factors in drug development.

In recent years, there has been growing interest in leveraging structure-based drug design approaches to optimize compounds like 4-Amino-3-cyano-2-(difluoromethyl)pyridine-5-methanol. Techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy have been instrumental in elucidating how these molecules interact with biological targets at an atomic level. These insights have guided medicinal chemists in making informed decisions about which structural modifications will yield compounds with enhanced efficacy and reduced side effects.

One particularly notable application of pyridine derivatives is in the treatment of neurological disorders. The ability of these compounds to cross the blood-brain barrier and modulate neurotransmitter systems makes them attractive candidates for therapies targeting conditions such as Alzheimer’s disease, Parkinson’s disease, and epilepsy. Preliminary studies on analogs of 4-Amino-3-cyano-2-(difluoromethyl)pyridine-5-methanol have shown promising results in animal models, demonstrating their potential as lead compounds for further development.

Another area where this compound shows promise is in antiviral research. The structural motifs present in 4-Amino-3-cyano-2-(difluoromethyl)pyridine-5-methanol are reminiscent of known inhibitors that target viral replication machinery. By exploring its derivatives, researchers aim to identify novel agents capable of combating emerging viral threats with improved resistance profiles compared to existing treatments.

The synthesis of complex heterocyclic compounds like 4-Amino-3-cyano-2-(difluoromethyl)pyridine-5-methanol presents unique challenges due to their intricate molecular architecture. However, advances in synthetic methodologies have made it increasingly feasible to construct these molecules with high precision. Techniques such as transition-metal-catalyzed cross-coupling reactions have enabled chemists to forge carbon-carbon bonds efficiently while maintaining regioselectivity—a critical factor when introducing multiple functional groups into a single scaffold.

The future direction of research on 4-Amino-3-cyano-2-(difluoromethyl)pyridine-5-methanol will likely involve exploring its potential as an intermediate in multi-step syntheses aimed at generating novel therapeutics. Collaborative efforts between synthetic chemists and biologists will be essential to translate laboratory discoveries into clinical applications that benefit patients worldwide.

In conclusion,4-Amino-3-cyano-2-(difluoromethyl)pyridine-5-methanol (CAS No. 1803671-51-3) represents a compelling example of how structural complexity can be leveraged to develop innovative pharmaceuticals. Its unique combination of functional groups positions it as a versatile building block for drug discovery initiatives across multiple therapeutic areas. As research continues to uncover new applications for this compound and its derivatives,it is poised to play an increasingly significant role in addressing unmet medical needs.

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